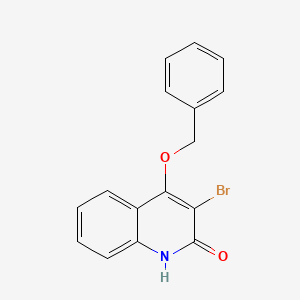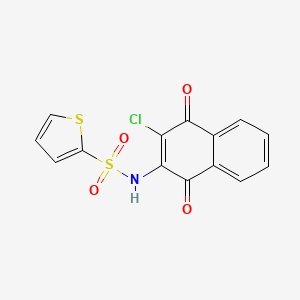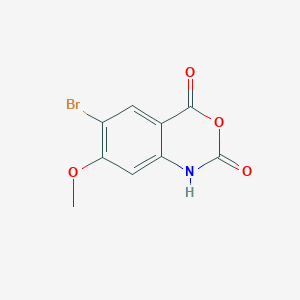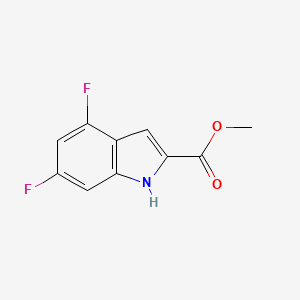
4-(Benzyloxy)-3-bromoquinolin-2-ol
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would detail these reactions, including the reagents, conditions, and yields for each step .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility in various solvents, and pH of aqueous solutions. It could also involve determining the compound’s chemical stability and reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
- Application : 4-(Benzyloxy)-3-bromoquinolin-2-ol has been investigated as a tyrosinase inhibitor. It belongs to a class of compounds that can reduce melanin production, potentially leading to skin-lightening effects .
- Application : 4-(Benzyloxy)-3-bromoquinolin-2-ol has been utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds.
Tyrosinase Inhibition and Anti-Melanogenic Properties
Asymmetric Synthesis and Chiral Building Blocks
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
Based on the similar structure to monobenzone, it may exert its effects by increasing the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It’s plausible that it may influence the pathways related to melanin production and degradation, given its potential depigmenting effect
Pharmacokinetics
The terminal half-life of the unchanged drug in plasma was relatively similar in all species (0.6-1.7 h) .
Result of Action
Based on the similar structure to monobenzone, it may cause depigmentation by increasing the excretion of melanin from melanocytes .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can influence the stability and activity of the compound . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-4-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPFJAKJQPFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromoquinolin-2-ol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)

![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)


![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399052.png)
